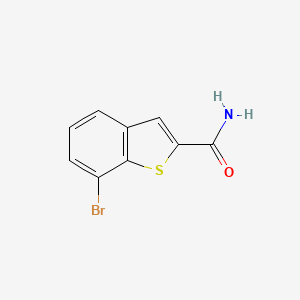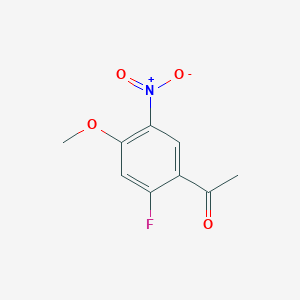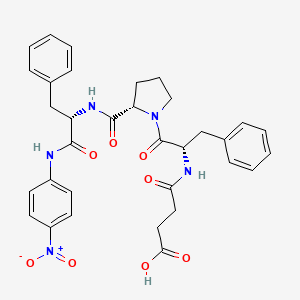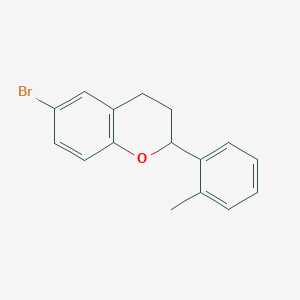
6-Bromo-2-o-tolyl-chroman
Vue d'ensemble
Description
6-Bromo-2-o-tolyl-chroman is a chemical compound belonging to the chroman family, which is a class of benzopyran derivatives. Chromans are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-o-tolyl-chroman can be achieved through several methods. One common approach involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . This method provides high yields and excellent stereoselectivities.
Another method involves a three-step process: Heck coupling of allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization . This approach allows for the synthesis of various 2-substituted chromans, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The use of modularly designed organocatalysts (MDOs) in the reaction media has been shown to be effective in achieving high yields and stereoselectivities .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-o-tolyl-chroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-2-ones and other derivatives.
Reduction: Reduction reactions can convert the compound into different chroman derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) is commonly used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Suzuki–Miyaura coupling uses organoboron reagents and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions include various chroman derivatives, such as chroman-2-ones and substituted chromans, which have significant biological and pharmacological activities .
Applications De Recherche Scientifique
6-Bromo-2-o-tolyl-chroman has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-2-o-tolyl-chroman involves its interaction with specific molecular targets and pathways. For example, it inhibits protein kinases by binding to their active sites, thereby blocking their activity . The compound also targets aldose reductase and HIV-1 reverse transcriptase, inhibiting their functions and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: Similar in structure but lacks the bromine atom and tolyl group.
Chroman-2-one: Another derivative with different substitution patterns.
Flavanone: A related compound with a similar core structure but different functional groups.
Uniqueness
These structural features differentiate it from other chroman derivatives and contribute to its distinct biological and pharmacological activities .
Propriétés
IUPAC Name |
6-bromo-2-(2-methylphenyl)-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-11-4-2-3-5-14(11)16-8-6-12-10-13(17)7-9-15(12)18-16/h2-5,7,9-10,16H,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMCGQPLCJVTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCC3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene](/img/structure/B1402268.png)
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene](/img/structure/B1402269.png)
![1-Bromo-3-[chloro(difluoro)methoxy]benzene](/img/structure/B1402270.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1402271.png)
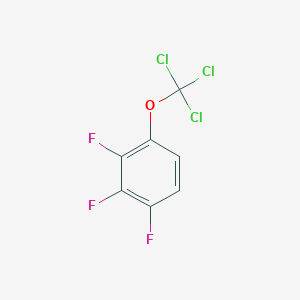

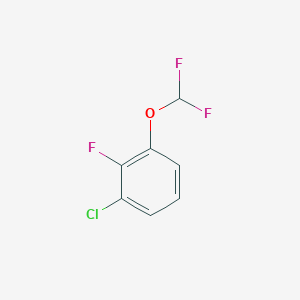
![5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1402276.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1402277.png)
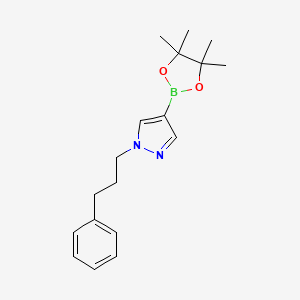
![Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1402287.png)
